molecular formula C43H30N2 B578402 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- CAS No. 1337915-07-7

5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-

Cat. No.: B578402
CAS No.: 1337915-07-7
M. Wt: 574.727
InChI Key: ZIBZIEOFSVXIJS-UHFFFAOYSA-N
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Description

5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-: is a complex organic compound with the molecular formula C43H30N2 and a molecular weight of 574.71 g/mol This compound is characterized by its unique structure, which includes an indole and acridine moiety fused together, along with four phenyl groups attached to the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The phenyl groups attached to the core structure can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also explored for its photophysical properties, making it a candidate for materials science applications.

Biology and Medicine: In biology and medicine, 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- is investigated for its potential as an anticancer agent. Its ability to intercalate with DNA and disrupt cellular processes makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

  • 5H-Indolo[2,3-c]acridine, 8,8-dimethyl-5-phenyl-8,13-dihydro-
  • 5H-Indolo[3,2-b]acridine, 13,13-dimethyl-7-phenyl-7,13-dihydro-

Comparison: Compared to similar compounds, 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly influence its chemical and physical properties. These phenyl groups enhance its stability and electronic properties, making it more suitable for applications in materials science and medicinal chemistry .

Properties

IUPAC Name

10,14,21,21-tetraphenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30N2/c1-5-17-31(18-6-1)43(32-19-7-2-8-20-32)37-26-14-16-28-40(37)45(34-23-11-4-12-24-34)42-30-41-36(29-38(42)43)35-25-13-15-27-39(35)44(41)33-21-9-3-10-22-33/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBZIEOFSVXIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C5C6=CC=CC=C6N(C5=C4)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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